AS-605240 was originally developed by EMD Serono, a subsidiary of Merck KGaA, for research purposes. It is classified as a phosphoinositide 3-kinase gamma inhibitor, primarily targeting the PI3K gamma isoform. Its chemical formula is with a molecular weight of approximately 257.27 g/mol. The compound is achiral and has no defined stereocenters, indicating that it does not exhibit optical activity .
The synthesis of AS-605240 involves multiple steps that typically include the formation of key intermediates followed by cyclization and functional group modifications. While specific synthetic routes are not extensively detailed in the literature, the synthesis generally requires:
Technical parameters such as reaction temperature, solvent choice, and reaction times are crucial for optimizing yield and purity but are not explicitly documented in available literature.
The molecular structure of AS-605240 can be represented by its SMILES notation: O=C1NC(=O)\C(S1)=C/C2=CC=C3N=CC=NC3=C2
. This notation reflects a complex arrangement featuring:
The molecular geometry and electronic distribution play significant roles in its interaction with phosphoinositide 3-kinase gamma, influencing both potency and selectivity .
AS-605240 primarily acts through inhibition of phosphoinositide 3-kinase gamma, leading to downstream effects on cellular signaling pathways. Notably:
Research indicates that AS-605240 can modulate various immune responses by altering cytokine production and T-cell activation dynamics in vitro and in vivo .
The mechanism of action for AS-605240 involves:
AS-605240 exhibits several notable physical and chemical properties:
These properties influence its bioavailability and efficacy in therapeutic contexts.
AS-605240 has been investigated for a variety of scientific applications, particularly in:
Despite its promising profile, AS-605240 did not progress to clinical development stages due to commercial considerations but remains a valuable tool for research into phosphoinositide 3-kinase pathways .
AS-605240 (5-(quinoxalin-6-ylmethylene)-1,3-thiazolidine-2,4-dione) represents a breakthrough in isoform-selective phosphoinositide 3-kinase (PI3K) inhibition, specifically targeting the gamma (γ) isoform with high potency. This small molecule inhibitor exhibits an IC50 of 8 nM against PI3Kγ and demonstrates exceptional selectivity—over 30-fold greater for PI3Kγ compared to PI3Kδ/β and 7.5-fold greater than PI3Kα in cell-free assays [4] [8]. Its ATP-competitive mechanism disrupts the formation of phosphatidylinositol 3,4,5-trisphosphate (PIP3), a critical second messenger in inflammatory signaling cascades [6]. The compound's significance stems from PI3Kγ's restricted expression pattern, predominantly within hematopoietic cells, which theoretically limits off-target effects compared to pan-PI3K inhibitors [1] [3]. This selectivity profile positions AS-605240 as an invaluable research tool and potential therapeutic candidate for diseases driven by dysregulated immune cell activation and inflammation.
PI3Kγ belongs to the Class IB PI3K subfamily and is uniquely activated by G protein-coupled receptors (GPCRs), particularly chemokine receptors central to leukocyte trafficking and activation [1] [3]. Upon GPCR engagement, PI3Kγ catalyzes PIP3 generation at the plasma membrane, creating docking sites for pleckstrin homology (PH) domain-containing proteins like Akt (PKB). Phosphorylated Akt (pAkt) subsequently triggers downstream pathways governing cell survival, proliferation, metabolism, and inflammatory mediator production [1] [8]. Dysregulated PI3Kγ signaling manifests across diverse pathologies:
Table 1: PI3K Isoform Selectivity Profile of AS-605240
PI3K Isoform | Class | IC50 (nM) | Selectivity Fold vs. PI3Kγ |
---|---|---|---|
PI3Kγ | IB | 8 | 1 (Reference) |
PI3Kα | IA | 60 | 7.5 |
PI3Kβ | IA | 270 | 33.8 |
PI3Kδ | IA | 300 | 37.5 |
[Source: Camps et al. (2005), Azzi et al. (2012), MedChemExpress data] [1] [4] [8]
Targeting PI3Kγ with AS-605240 offers a dual therapeutic strategy: suppression of pathogenic immune responses and promotion of regulatory mechanisms, as evidenced by extensive preclinical studies:
Table 2: Therapeutic Effects of AS-605240 in Preclinical Disease Models
Disease Model | Key Findings of AS-605240 Treatment | Proposed Mechanism |
---|---|---|
Autoimmune Diabetes (NOD mice) | Prevention/reversal of hyperglycemia; ↓ Teff activation/IFN-γ; ↑ Tregs; ↓ islet infiltration | CREB pathway activation; pAkt suppression in splenocytes |
Alzheimer's (ICV-STZ rats) | Dose-dependent cognitive improvement; ↓ Aβ expression; ↑ SOD/GSH; ↓ lipid peroxidation/nitrite | Antioxidant defense restoration; ↓ PI3Kγ/Akt/oxidative stress |
Pulmonary Fibrosis (Bleomycin) | ↓ BALF total cells, macrophages, neutrophils, lymphocytes, TNF-α, IL-1β; ↓ lung pAkt | Inhibition of inflammatory cell infiltration & activation |
Collagen-Induced Arthritis | ↓ Joint inflammation/histological damage | Inhibition of neutrophil/macrophage chemotaxis & activation |
Obesity-Associated Diabetes | ↓ Blood glucose; ↑ insulin sensitivity/glucose tolerance; ↓ ATMs/MCP-1 | Attenuation of adipose tissue inflammation |
[Source: Azzi et al. (2012), Wei et al. (2010), Camps et al. (2005), MedChemExpress data] [1] [2] [4]
The multifaceted actions of AS-605240 underscore PI3Kγ's pivotal role at the intersection of immune cell activation, metabolic dysregulation, and chronic inflammation. By selectively inhibiting this node, AS-605240 offers a promising approach to recalibrate dysregulated pathways across autoimmune, neurodegenerative, and cardiometabolic diseases, providing a strong foundation for further translational research.
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 29733-86-6
CAS No.: 219828-90-7